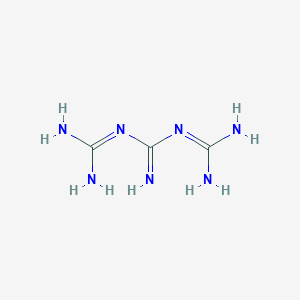
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxa-1,4-diphosphabicyclo(222)octane 1,4-dioxide is a chemical compound with the molecular formula C3H6O5P2 It is known for its unique bicyclic structure, which includes phosphorus and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide typically involves the reaction of pentaerythritol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides .
Scientific Research Applications
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic processes or other chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxymethyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
- 4-(tert-Butyl)-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide
Uniqueness
2,6,7-Trioxa-1,4-diphosphabicyclo(2.2.2)octane 1,4-dioxide is unique due to its specific bicyclic structure and the presence of both phosphorus and oxygen atoms. This structure imparts distinctive chemical properties, making it valuable in various applications. Its ability to form stable complexes with metal ions and participate in diverse chemical reactions sets it apart from similar compounds .
Properties
CAS No. |
4726-80-1 |
|---|---|
Molecular Formula |
C3H6O5P2 |
Molecular Weight |
184.02 g/mol |
IUPAC Name |
2,6,7-trioxa-1λ5,4λ5-diphosphabicyclo[2.2.2]octane 1,4-dioxide |
InChI |
InChI=1S/C3H6O5P2/c4-9-1-6-10(5,7-2-9)8-3-9/h1-3H2 |
InChI Key |
IFXYBJPTUROFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OP2(=O)OCP1(=O)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)


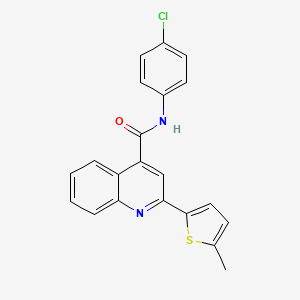
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
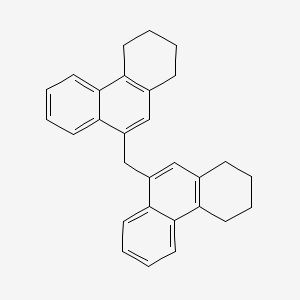
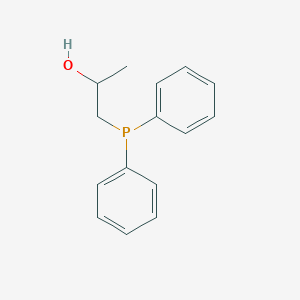
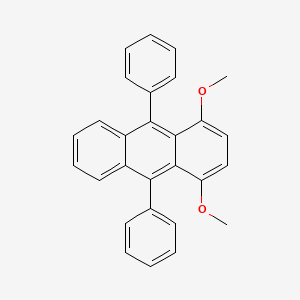
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

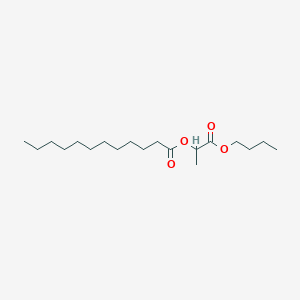
![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
